

Comprehensive Technical Guide: 6-(Methoxymethoxy)-1H-indazol-3-amine

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Compound of Interest

Compound Name: 6-(Methoxymethoxy)-1H-indazol-3-amine

CAS No.: 951624-24-1

Cat. No.: B2928577

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Executive Summary

6-(Methoxymethoxy)-1H-indazol-3-amine (CAS: 951624-24-1) is a specialized heterocyclic intermediate utilized primarily in the synthesis of small-molecule kinase inhibitors.^[1]

Functioning as a protected form of 6-hydroxy-1H-indazol-3-amine, this compound offers a strategic advantage in medicinal chemistry: it provides a stable "hinge-binding" scaffold (the 3-aminoindazole core) while masking the chemically sensitive 6-hydroxyl group with a methoxymethyl (MOM) ether. This protection strategy allows for aggressive functionalization of the amine at the 3-position without competing phenol reactivity, facilitating the development of targeted therapies for oncology (e.g., VEGFR, PDGFR inhibitors).

Chemical Identity & Structural Analysis^[2]

This compound features a fused bicyclic indazole system substituted with a primary amine at position 3 and a MOM-protected oxygen at position 6.

Property	Data
Chemical Name	6-(Methoxymethoxy)-1H-indazol-3-amine
CAS Registry Number	951624-24-1
Molecular Formula	C
	H
	N
	O
Molecular Weight	193.20 g/mol
SMILES	<chem>COCOC1=CC2=C(C=C1)C(=NN2)N</chem>
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF, Methanol; Low solubility in water
pKa (Calculated)	~3.5 (Indazole N1-H), ~10 (Amine conjugate acid)

Structural Significance

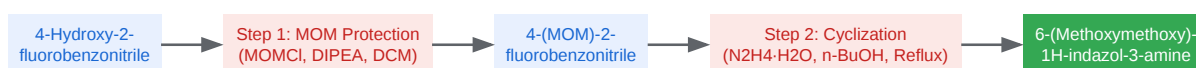
- **Indazole Core:** Acts as a bioisostere for purine, capable of forming bidentate hydrogen bonds (Donor-Acceptor) with the ATP-binding pocket of kinases.
- **MOM Ether (C6):** An acetal-based protecting group. It is stable to strong bases and nucleophiles but hydrolyzes under mild acidic conditions, revealing a phenolic hydroxyl for late-stage diversification.
- **Primary Amine (C3):** A highly nucleophilic handle for amide coupling, urea formation, or reductive amination.

Synthesis & Production Strategies

The synthesis of 3-aminoindazoles is classically achieved via the reaction of hydrazine with ortho-halobenzonitriles. For this specific derivative, the workflow requires pre-protection of the phenol.

Retrosynthetic Analysis

The most robust route involves the condensation of 4-(methoxymethoxy)-2-fluorobenzonitrile with hydrazine hydrate.



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Figure 1: Synthetic workflow for **6-(Methoxymethoxy)-1H-indazol-3-amine**.

Critical Process Parameters

- **MOM Protection:** The reaction of the starting phenol with chloromethyl methyl ether (MOMCl) requires strict anhydrous conditions. Safety Note: MOMCl is a known carcinogen; commercially available MOMCl solutions (often in toluene) or alternative reagents like dimethoxymethane (with P

O

) are preferred for safety.

- **Cyclization:** The nucleophilic aromatic substitution (S

Ar) of the fluorine by hydrazine is followed immediately by intramolecular attack on the nitrile. This requires elevated temperatures (80–120 °C).

Chemical Properties & Reactivity[5][6]

MOM Group Stability Profile

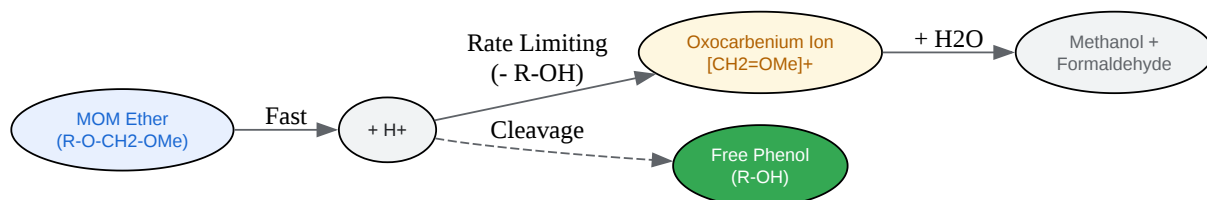
The Methoxymethyl ether is an acetal (

). Its stability is orthogonal to many common reaction conditions used in drug discovery.

Reagent Class	Stability	Notes
Bases (NaOH, KCO, LDA)	Stable	Ideal for basic alkylation of the indazole NH.
Nucleophiles (Grignards, LiAlH ₄)	Stable	Resistant to reduction and organometallic attack.
Oxidants (KMnO ₄ , H ₂ O ₂)	Stable	generally stable, though strong acid oxidants may cleave.
Acids (HCl, TFA, AcOH)	Labile	Cleaves rapidly to regenerate the phenol.
Lewis Acids (TiCl ₄ , BBr ₃)	Labile	Chelation facilitates cleavage.

Deprotection Mechanism

The deprotection is acid-catalyzed unimolecular hydrolysis (-like), proceeding via an oxocarbenium ion intermediate.



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Figure 2: Acid-catalyzed deprotection mechanism of the MOM group.

Experimental Protocols

Protocol A: Synthesis of 6-(Methoxymethoxy)-1H-indazol-3-amine

Based on standard 3-aminoindazole synthesis methodologies [1, 2].

Reagents:

- 4-(Methoxymethoxy)-2-fluorobenzonitrile (1.0 equiv)
- Hydrazine hydrate (5.0 equiv, 80% aqueous solution)
- n-Butanol (Solvent, 5 mL/mmol)

Procedure:

- Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the benzonitrile derivative in n-butanol.
- Addition: Add hydrazine hydrate dropwise at room temperature.
- Reaction: Heat the mixture to reflux (approx. 118 °C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM) for the disappearance of the nitrile.
- Workup: Cool the reaction to room temperature. The product often precipitates upon cooling.
 - If solid forms: Filter, wash with cold ethanol, and dry.[2]
 - If no precipitate: Concentrate the solvent under reduced pressure.[2] Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

SO

, and concentrate.[2]

- Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-10% MeOH/DCM).

Protocol B: MOM Deprotection (General Method)

To be performed after downstream coupling reactions.

Reagents:

- 6N HCl or Trifluoroacetic acid (TFA)
- Methanol or DCM[3]

Procedure:

- Dissolve the MOM-protected intermediate in Methanol (for HCl) or DCM (for TFA).
- Add acid (approx. 10–20 equiv).
- Stir at room temperature for 1–4 hours.
- Neutralize with saturated NaHCO₃

and extract the phenolic product.

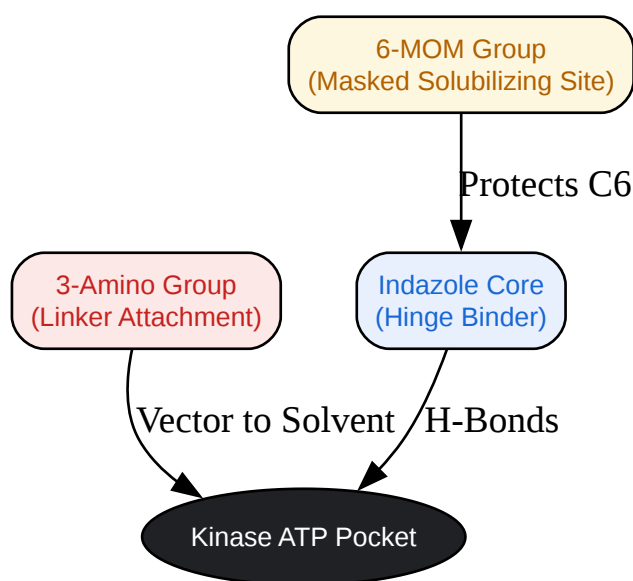
Applications in Drug Discovery[6]

This compound is a versatile building block for Type I and Type II Kinase Inhibitors. The 3-aminoindazole motif mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

Pharmacophore Mapping

- N1-H: Hydrogen bond donor to the hinge region (e.g., Glu residue).
- N2: Hydrogen bond acceptor (often interacts with backbone NH).

- C3-Amine: Used to attach a "tail" moiety that extends into the solvent-exposed region or the hydrophobic back pocket, improving potency and selectivity.
- C6-OH (post-deprotection): Can be alkylated to introduce solubilizing groups (e.g., N-methylpiperazine chains) characteristic of drugs like Pazopanib.



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Figure 3: Pharmacophore mapping of the indazole scaffold in kinase inhibition.

Safety & Handling

- Hazard Classification: Irritant (Skin/Eye/Respiratory).
- MOMCl Warning: If synthesizing the precursor, handle Chloromethyl Methyl Ether (MOMCl) in a certified fume hood with extreme caution; it is a potent alkylating agent and human carcinogen.
- Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation over long periods; protect from light.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24796796, **6-(Methoxymethoxy)-1H-indazol-3-amine**. Retrieved from [[Link](#)]
- Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Efficient Synthesis of 3-Amino-1H-indazoles from 2-Fluorobenzonitriles. *The Journal of Organic Chemistry*, 75(8), 2730–2732. Retrieved from [[Link](#)]
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